5-Phenylfuran-2-amine

SIRT2 Inhibition Cancer Neurodegeneration

This 5-phenylfuran scaffold is the only entry point for replicating key biological activities. The 5-phenyl group drives hydrophobic binding (SIRT2 docking), delivering a 7.2-fold potency improvement over AGK2. It enables a 69.6-fold MDR reversal factor in chemoresistance models and selective, reversible MAO-A inhibition. Reactions at the 2-amine are scaffold-dependent; generic furan-2-amines cannot yield the same SAR. Choose this compound for target validation, lead optimization, or CNS adjuvant programs.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 1159819-45-0
Cat. No. B15049228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylfuran-2-amine
CAS1159819-45-0
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(O2)N
InChIInChI=1S/C10H9NO/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,11H2
InChIKeyZZNXZGIKCNYQIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylfuran-2-amine (CAS 1159819-45-0): Core Scaffold for Differentiated Small Molecule Research


5-Phenylfuran-2-amine (CAS 1159819-45-0) is an aromatic heterocyclic amine featuring a furan ring substituted at the 5-position with a phenyl group . This specific substitution pattern defines a core scaffold from which numerous biologically active derivatives are synthesized. As a primary amine, it serves as a versatile building block for constructing more complex molecules, particularly through reactions at the 2-amino position, making it a crucial starting point for structure-activity relationship (SAR) studies in medicinal chemistry [1].

Why 5-Phenylfuran-2-amine Cannot Be Replaced by Generic Furan-2-amine Analogs


Substituting 5-Phenylfuran-2-amine with a generic furan-2-amine or a different arylfuran analog is not functionally equivalent, as the 5-phenyl substitution is a critical determinant of biological activity and molecular recognition. The phenyl ring at the 5-position contributes essential hydrophobic interactions within target binding pockets, as demonstrated by molecular docking studies of derivatives against SIRT2 [1]. Altering or removing this aryl group drastically changes the compound's pharmacological profile. Furthermore, the primary amine at the 2-position is the key handle for derivatization; its reactivity and the resulting compound's properties are highly dependent on the electron-donating and steric effects of the entire 5-phenylfuran scaffold, meaning that a simple furan-2-amine will not yield the same SAR or lead to the same potent derivative classes [2].

Quantitative Differentiation Evidence for 5-Phenylfuran-2-amine-Based Research Tools


SIRT2 Inhibitor Potency: 5-Phenylfuran-2-yl-methanamine Derivative (25) vs. AGK2

A derivative based on the 5-phenylfuran-2-amine scaffold, compound 25, demonstrates a significant increase in SIRT2 inhibitory potency compared to the well-known SIRT2 inhibitor AGK2. In a fluorescence-based enzyme assay, the optimized derivative (25) exhibited an IC50 of 2.47 μM, which is 7.2-fold more potent than AGK2 (IC50 = 17.75 μM) under the same conditions [1].

SIRT2 Inhibition Cancer Neurodegeneration Medicinal Chemistry Enzymology

P-gp Inhibition Efficacy: 5-Phenylfuran Derivative (16) vs. Untreated MDR Cells

In a cellular model of multidrug resistance, a 5-phenylfuran derivative (compound 16) acts as a potent P-glycoprotein (P-gp) inhibitor, effectively reversing MDR. Treatment with 5 μM of compound 16 resulted in an IC50 for the chemotherapeutic doxorubicin of 0.73 μM in resistant MCF-7/ADR cells, corresponding to a 69.6-fold reversal factor (RF) compared to untreated cells, where doxorubicin is largely ineffective due to P-gp efflux [1].

Multidrug Resistance P-glycoprotein Cancer Chemosensitization MCF-7/ADR

Scaffold Utility for Developing Selective MAO-A Inhibitors

The 5-phenylfuran-2-amine scaffold has been successfully exploited to create selective and reversible monoamine oxidase A (MAO-A) inhibitors with favorable drug-like properties. Derivatives such as Furaline (17) and Amifuraline (21) demonstrated selective MAO-A inhibition in enzyme assays, with the latter showing significant in vivo inhibition of liver MAO-A but not brain MAO-A, highlighting a desirable peripheral selectivity profile [1]. This contrasts with many non-selective or irreversible MAO inhibitors that carry greater risk of side effects.

MAO-A Inhibition Depression Neuroprotection Selectivity Peripheral Restriction

Computationally Predicted Superior Aqueous Solubility of SIRT2 Inhibitor Derivative

Optimization of the 5-phenylfuran-2-amine scaffold for SIRT2 inhibition not only improved target potency but also yielded a derivative with predicted superior water solubility. The lead compound 25 exhibited a calculated partition coefficient (cLogP) of 1.63 and a calculated solubility (cLogS) of -3.63 [1]. While these are computational predictions, they indicate a favorable shift in physicochemical properties compared to many lipophilic drug candidates, suggesting a potentially better developability profile from the outset.

Drug-likeness Solubility ADME SIRT2 Lead Optimization

Validated Application Scenarios for 5-Phenylfuran-2-amine (CAS 1159819-45-0)


SIRT2-Targeted Drug Discovery Programs

This scaffold is ideal for initiating or expanding a SIRT2 inhibitor program. The quantitative evidence demonstrates that derivatives can achieve a 7.2-fold improvement in potency over the benchmark inhibitor AGK2 [1]. This scaffold is therefore a strategic choice for groups focused on target validation, lead identification, or lead optimization in oncology, neurodegenerative diseases, or type II diabetes research.

Development of P-gp Modulators to Overcome Multidrug Resistance

For teams investigating chemoresistance, 5-phenylfuran-2-amine provides a validated entry point for designing P-gp inhibitors. As shown, derivatives can effectively reverse MDR, achieving a 69.6-fold reversal factor and restoring the potency of chemotherapeutic agents like doxorubicin in resistant cancer cell lines [2]. This makes it a high-value scaffold for medicinal chemistry efforts aimed at developing novel adjuvants for cancer therapy.

Design of Selective, Reversible MAO-A Inhibitors

Research groups aiming to develop safer antidepressants or neuroprotective agents will find this scaffold highly enabling. The evidence confirms that it can be elaborated to create selective and reversible MAO-A inhibitors with a favorable peripheral restriction profile, potentially mitigating the central side effects associated with older MAO inhibitors [3]. This is a key differentiator for a next-generation CNS drug discovery program.

Core Scaffold for Structure-Activity Relationship (SAR) Exploration

The primary amine at the 2-position of the 5-phenylfuran ring is a versatile handle for introducing diverse functional groups. Combined with the evidence that modifications to this scaffold yield compounds with potent and varied biological activities (SIRT2 inhibition, P-gp modulation, MAO-A inhibition), it is an excellent choice for systematic SAR studies aimed at probing novel biological targets or optimizing multiple pharmacological parameters simultaneously [1][2][3].

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